molecular formula C11H15N3 B3351910 2-Tert-butylimidazo[1,2-a]pyridin-3-amine CAS No. 406207-72-5

2-Tert-butylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B3351910
CAS No.: 406207-72-5
M. Wt: 189.26 g/mol
InChI Key: HMHJDRQRENTAGU-UHFFFAOYSA-N
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Description

2-Tert-butylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

Target of Action

The primary targets of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine, also referred to as Probe II, are Candida spp. and the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . In the context of Candida spp., Probe II exhibits potent antifungal activity, particularly against multidrug-resistant strains . As for EAAT3, it plays a crucial role in the regulation of glutamatergic transmission in the mammalian central nervous system .

Mode of Action

Probe II interacts with its targets in a unique way. In the case of Candida spp., it inhibits the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death . On the other hand, Probe II acts as an inhibitor of EAAT3, showing a preference for this subtype over EAAT1,2,4 .

Biochemical Pathways

The key biochemical pathway affected by Probe II in Candida spp. is the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a critical enzyme in this pathway, Probe II prevents the formation of ergosterol, leading to fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .

Result of Action

The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, indicating its effectiveness in eliminating Candida spp . In the context of EAAT3, Probe II acts as a selective inhibitor, potentially modulating glutamatergic transmission .

Biochemical Analysis

Biochemical Properties

. Among the different types of pathogens, Probe II showed excellent antifungal activity against fungal pathogens .

Cellular Effects

In the context of cellular effects, 2-Tert-butylimidazo[1,2-a]pyridin-3-amine has shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol . This inhibition leads to a decrease in ergosterol levels, disrupting the integrity of the fungal cell membrane and leading to cell death .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Dosage Effects in Animal Models

. Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Metabolic Pathways

The metabolic pathways of this compound are not fully understood. Its ability to inhibit the enzyme CYP51 suggests that it may interact with the ergosterol biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent like toluene or ethyl acetate, sometimes under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, particularly against fungal pathogens like Candida spp.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the tert-butyl group.

    2-Aminopyridine: A precursor in the synthesis of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine.

    N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: A derivative with additional functional groups enhancing its biological activity.

Uniqueness: this compound stands out due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological properties. This substitution can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a drug candidate.

Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHJDRQRENTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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